Welcome to the BenchChem Online Store!
molecular formula C11H21NO2 B152235 Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate CAS No. 138799-97-0

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate

Cat. No. B152235
M. Wt: 199.29 g/mol
InChI Key: PQCNPWAMVMHDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04087544

Procedure details

10 g. of the 1-aminomethyl-1-cyclohexane-acetic acid, prepared according to Example 1, are dissolved in 50 ml. anhydrous ethanol and saturated at 0° C. with gaseous hydrogen chloride. The reaction mixture is left to stand overnight at ambient temperature, then evaporated in a vacuum and the residue recrystallised from ethanol/ether. Ethyl 1-aminomethyl-1-cyclohexane-acetate is obtained in the form of its hydrochloride; m.p. 161° - 163° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1([CH2:9][C:10]([OH:12])=[O:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[ClH:13].[CH2:14](O)[CH3:15]>>[NH2:1][CH2:2][C:3]1([CH2:9][C:10]([O:12][CH2:14][CH3:15])=[O:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[ClH:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1(CCCCC1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
are dissolved in 50 ml
CUSTOM
Type
CUSTOM
Details
saturated at 0° C.
WAIT
Type
WAIT
Details
The reaction mixture is left
CUSTOM
Type
CUSTOM
Details
evaporated in a vacuum
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from ethanol/ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC1(CCCCC1)CC(=O)OCC
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.